7-Hydroxy-4-methylcoumarin-3-acetic acid

Descripción

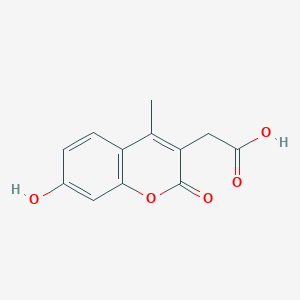

Structure

3D Structure

Propiedades

IUPAC Name |

2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O5/c1-6-8-3-2-7(13)4-10(8)17-12(16)9(6)5-11(14)15/h2-4,13H,5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOGKDHCQSZAEQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70419822 | |

| Record name | (7-Hydroxy-4-methyl-2-oxo-2H-1-benzopyran-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70419822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5852-10-8 | |

| Record name | (7-Hydroxy-4-methyl-2-oxo-2H-1-benzopyran-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70419822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Coumarin Derivatives: The Case of 7-Hydroxy-4-methylcoumarin and Pathways to 3-Substituted Analogues

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a detailed synthesis protocol for 7-hydroxy-4-methylcoumarin, a key intermediate and closely related analogue to the target molecule, 7-hydroxy-4-methylcoumarin-3-acetic acid. Extensive literature searches did not yield a direct, well-established, one-pot synthesis protocol for this compound. The specific combination of a methyl group at the C4 position and an acetic acid moiety at the C3 position does not appear to be achievable through standard coumarin (B35378) synthesis reactions like the Pechmann or Knoevenagel condensations with common starting materials.

This guide will therefore focus on the following:

-

A comprehensive, data-rich overview of the synthesis of the 7-hydroxy-4-methylcoumarin core structure.

-

A discussion of potential, multi-step synthetic strategies that could theoretically lead to the desired this compound.

Part 1: Synthesis of the 7-Hydroxy-4-methylcoumarin Core

The most prevalent and efficient method for synthesizing 7-hydroxy-4-methylcoumarin is the Pechmann condensation . This acid-catalyzed reaction involves the condensation of a phenol (B47542) (resorcinol) with a β-ketoester (ethyl acetoacetate).

Reaction Principle and Mechanism

The Pechmann condensation for 7-hydroxy-4-methylcoumarin proceeds in three primary stages under strong acid catalysis (e.g., H₂SO₄, PPA, or solid acids like Amberlyst-15):

-

Transesterification: The acid catalyst facilitates the reaction between one of the hydroxyl groups of resorcinol (B1680541) and the ester group of ethyl acetoacetate (B1235776).

-

Intramolecular Hydroxyalkylation (Cyclization): An intramolecular electrophilic aromatic substitution occurs where the activated aromatic ring attacks the ketone carbonyl.

-

Dehydration: The resulting heterocyclic intermediate is dehydrated to form the stable, aromatic benzopyrone ring system of the coumarin.

The use of resorcinol, a highly activated phenol with two meta-oriented hydroxyl groups, allows the reaction to proceed with relative ease.

Experimental Protocols and Quantitative Data

Multiple variations of the Pechmann condensation have been reported, differing primarily in the choice of acid catalyst, reaction temperature, and solvent conditions. Below are detailed protocols for three common methods.

Method 1: Concentrated Sulfuric Acid Catalysis

This is the classic approach, valued for its simplicity and use of inexpensive reagents.

Experimental Protocol:

-

Place a 250 mL beaker containing 15 mL of concentrated (98%) sulfuric acid in an ice bath and cool to below 10°C with stirring.

-

In a separate flask, prepare a solution of 3.7 g of resorcinol in 5 mL of ethyl acetoacetate. Stir until the resorcinol is fully dissolved.

-

Add the resorcinol-ethyl acetoacetate solution dropwise to the cold, stirred sulfuric acid. Maintain the reaction temperature below 20°C throughout the addition, as the reaction is exothermic.

-

After the addition is complete, continue stirring the mixture for an additional 10-20 minutes.

-

Pour the reaction mixture slowly into a beaker containing approximately 200 mL of crushed ice and water.

-

A pale yellow precipitate of crude 7-hydroxy-4-methylcoumarin will form.

-

Collect the crude product by vacuum filtration and wash the filter cake with several portions of cold water.

-

Purify the product by recrystallization from an ethanol (B145695)/water mixture (e.g., 70:30 v/v).

-

Dry the purified crystals completely before weighing to determine the final yield.

Method 2: Polyphosphoric Acid (PPA) Catalysis

PPA offers the advantage of significantly shorter reaction times compared to sulfuric acid.

Experimental Protocol:

-

In a suitable reaction flask, gently heat 20 g of polyphosphoric acid (PPA) to approximately 75°C.

-

Add 1.6 g of resorcinol to the warm PPA with stirring.

-

Once the resorcinol is incorporated, add 1.5 mL of ethyl acetoacetate to the mixture.

-

Heat the reaction mixture to 75-80°C and maintain this temperature for 20-25 minutes with continuous stirring.

-

After the reaction is complete, pour the hot reaction mass into a beaker of ice-cold water to precipitate the product.

-

Collect the crude product by filtration, wash with cold water, and recrystallize from a dilute alcohol solution to obtain the pure compound.

Method 3: Heterogeneous Solid Acid Catalysis (Amberlyst-15)

This "green" chemistry approach uses a recyclable solid acid catalyst, often under solvent-free or microwave-assisted conditions, leading to high yields and simpler work-ups.

Experimental Protocol (Solvent-Free, Thermal):

-

Combine resorcinol (1 mmol), ethyl acetoacetate (1.1 mmol), and 0.2 g of Amberlyst-15 catalyst in a reaction vessel.

-

Heat the mixture in an oil bath at 110°C with stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and add a suitable solvent (e.g., warm methanol) to dissolve the product.

-

Remove the solid Amberlyst-15 catalyst by filtration. The catalyst can be washed, dried, and reused.

-

Evaporate the solvent from the filtrate and recrystallize the residue from ethanol to yield the pure product.

Data Presentation: Comparison of Synthesis Methods

The following tables summarize the quantitative data from various reported syntheses of 7-hydroxy-4-methylcoumarin.

Table 1: Reagents and Reaction Conditions

| Parameter | Method 1 (H₂SO₄) | Method 2 (PPA) | Method 3 (Amberlyst-15) | Method 4 (SnCl₂·2H₂O) |

| Phenol | Resorcinol | Resorcinol | Resorcinol | Resorcinol |

| β-Ketoester | Ethyl Acetoacetate | Ethyl Acetoacetate | Ethyl Acetoacetate | Ethyl Acetoacetate |

| Catalyst | Conc. H₂SO₄ | PPA | Amberlyst-15 | SnCl₂·2H₂O (10 mol%) |

| Temperature | < 20°C | 75-80°C | 110°C | Microwave (260s) |

| Reaction Time | ~30 min | 20-25 min | ~150 min | 260 seconds |

| Solvent | None (reagent acts as solvent) | None | None (solvent-free) | None (solvent-free) |

Table 2: Yield and Product Characterization

| Parameter | Method 1 (H₂SO₄) | Method 2 (PPA) | Method 3 (Amberlyst-15) | Method 4 (SnCl₂·2H₂O) |

| Reported Yield | ~71% | Not specified | up to 95% | 55.25% |

| Appearance | Pale yellow precipitate | Not specified | White crystalline solid | Pale-yellow solid |

| Melting Point | Not specified | Not specified | 189-190°C | 187-188°C |

| Molecular Formula | C₁₀H₈O₃ | C₁₀H₈O₃ | C₁₀H₈O₃ | C₁₀H₈O₃ |

| Molecular Weight | 176.17 g/mol | 176.17 g/mol | 176.17 g/mol | 176.17 g/mol |

Visualization of Synthesis Pathway and Workflow

Diagram 1: Pechmann Condensation Pathway

Caption: Reaction pathway for the Pechmann condensation.

An In-Depth Technical Guide to the Spectral Properties of 7-Hydroxy-4-methylcoumarin-3-acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of 7-Hydroxy-4-methylcoumarin-3-acetic acid, a fluorescent compound of significant interest in various scientific and biomedical applications. This document details its photophysical characteristics, nuclear magnetic resonance data, and relevant experimental protocols.

Core Photophysical Properties

This compound is a blue-emitting fluorophore known for its sensitivity to the local environment and pH.[1] Its fluorescence arises from the π-π* transitions within its coumarin (B35378) ring system. The photophysical properties of coumarin derivatives are influenced by the electronic nature of their substituents and the polarity of the solvent.

UV-Vis Absorption and Fluorescence Emission

The primary spectral characteristics of this compound are summarized in the table below. It is important to note that while data for the target compound is provided where available, some key photophysical parameters like quantum yield and fluorescence lifetime have been reported for the parent compound, 7-hydroxy-4-methylcoumarin, and a related derivative, which are included for comparative purposes.

| Parameter | Value | Compound | Solvent/Conditions | Reference |

| Excitation Wavelength (λex) | 360 nm | This compound | DMSO | [1] |

| Emission Wavelength (λem) | 450 nm | This compound | DMSO | [1] |

| Absorption Maximum (λabs) | 320 nm | 7-Hydroxy-4-methylcoumarin | Water | [2] |

| 320 nm | 7-Hydroxy-4-methylcoumarin | Methanol | [2] | |

| 320 nm | 7-Hydroxy-4-methylcoumarin | Ethanol (B145695) | [2] | |

| 324 nm | 7-Hydroxy-4-methylcoumarin | n-Hexane | [2] | |

| Fluorescence Quantum Yield (ΦF) | 0.356 | 7-Hydroxy-4-methylcoumarin | Water | [2] |

| 0.266 | 7-Hydroxy-4-methylcoumarin | Methanol | [2] | |

| 0.208 | 7-Hydroxy-4-methylcoumarin | Ethanol | [2] | |

| 0.063 | 7-Hydroxy-4-methylcoumarin | n-Hexane | [2] | |

| 0.32 | 7-hydroxycoumarin derivative 7 | - | [3] | |

| Fluorescence Lifetime (τF) | 1.49 ns | 7-Hydroxy-4-methylcoumarin | Water | [2] |

| 1.26 ns | 7-Hydroxy-4-methylcoumarin | Methanol | [2] | |

| 1.38 ns | 7-Hydroxy-4-methylcoumarin | Ethanol | [2] | |

| 2.30 ns | 7-Hydroxy-4-methylcoumarin | n-Hexane | [2] | |

| 4.2 ns | 7-hydroxycoumarin derivative 7 | pH 7.4 PBS | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data of 7-Hydroxy-4-methylcoumarin

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 10.52 | s | 1H | -OH | [4] |

| 7.57-7.59 | d | 1H | Ar-H | [4] |

| 6.78-6.81 | m | 1H | Ar-H | [4] |

| 6.70 | d | 1H | Ar-H | [4] |

| 6.12 | s | 1H | C3-H | [4] |

| 2.36 | s | 3H | -CH₃ | [4] |

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

¹³C NMR Data of 7-Hydroxy-4-methylcoumarin

| Chemical Shift (δ) ppm | Assignment | Reference |

| 161.17 | C=O (lactone) | [5] |

| 160.31 | Aromatic/Alkene C | [5] |

| 154.85 | Aromatic/Alkene C | [5] |

| 153.52 | Aromatic/Alkene C | [5] |

| 126.59 | Aromatic/Alkene C | [5] |

| 112.87 | Aromatic/Alkene C | [5] |

| 112.03 | Aromatic/Alkene C | [5] |

| 110.27 | Aromatic/Alkene C | [5] |

| 102.19 | Aromatic/Alkene C | [5] |

| 18.12 | -CH₃ | [5] |

Solvent: DMSO-d₆, Spectrometer Frequency: 125 MHz

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically involves a two-step process. The first step is the Pechmann condensation to form the 7-hydroxy-4-methylcoumarin core, followed by carboxymethylation at the 3-position.

Step 1: Synthesis of 7-Hydroxy-4-methylcoumarin (Pechmann Condensation) [6]

-

Reaction Setup: In a suitable reaction vessel, combine resorcinol (B1680541) (1 equivalent) and ethyl acetoacetate (B1235776) (1.1 equivalents).

-

Acid Catalyst: Slowly add a strong acid catalyst, such as concentrated sulfuric acid or Amberlyst-15, to the mixture with cooling to control the exothermic reaction.

-

Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 110 °C for Amberlyst-15) for the required duration.[6] Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into ice-water to precipitate the crude product.

-

Purification: Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to obtain pure 7-hydroxy-4-methylcoumarin.

Step 2: Synthesis of this compound

A plausible subsequent step involves the carboxymethylation of the 7-hydroxy-4-methylcoumarin. A common method for similar structures is the Kolbe-Schmitt reaction or reaction with a haloacetic acid under basic conditions.

Measurement of Spectral Properties

UV-Vis Absorption and Fluorescence Spectroscopy [7]

-

Instrumentation: Utilize a UV-Vis spectrophotometer and a spectrofluorometer.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare working solutions of desired concentrations by diluting the stock solution in the solvent of interest.

-

Absorption Spectrum: Record the absorbance spectrum of the sample solution over a relevant wavelength range (e.g., 250-450 nm) to determine the absorption maxima (λabs).

-

Emission Spectrum: Excite the sample at its absorption maximum (λex) and record the fluorescence emission spectrum over a suitable wavelength range (e.g., 400-600 nm) to determine the emission maximum (λem).

-

Excitation Spectrum: Set the emission monochromator to the emission maximum (λem) and scan the excitation wavelengths to obtain the excitation spectrum.

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Experimental Workflow for Spectral Characterization

Caption: Workflow for the spectral characterization of the target compound.

References

- 1. docs.aatbio.com [docs.aatbio.com]

- 2. researchgate.net [researchgate.net]

- 3. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

An In-depth Technical Guide to the Solubility of 7-Hydroxy-4-methylcoumarin-3-acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 7-Hydroxy-4-methylcoumarin-3-acetic acid in various solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document summarizes the available information and provides detailed experimental protocols for researchers to determine solubility in their own laboratory settings.

Core Data Presentation: Solubility Profile

Quantitative solubility data for this compound is primarily available for Dimethyl Sulfoxide (DMSO). Qualitative information suggests solubility in other organic solvents, which is consistent with the general solubility characteristics of coumarin (B35378) derivatives.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Quantitative Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 250 mg/mL (1067.46 mM) [1] | Ultrasonic assistance may be required. It is recommended to use newly opened, anhydrous DMSO as the hygroscopic nature of DMSO can impact solubility.[1] |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Soluble[2] | Specific quantitative data is not readily available. |

| Ethanol | C₂H₅OH | 46.07 | Data Not Available | The related compound, 7-Hydroxy-4-methylcoumarin, is reported to be soluble in ethanol. |

| Acetic Acid | CH₃COOH | 60.05 | Data Not Available | The related compound, 7-Hydroxy-4-methylcoumarin, is reported to be soluble in acetic acid. |

| Water | H₂O | 18.02 | Data Not Available | Generally, coumarin derivatives exhibit low solubility in water. |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data in specific solvent systems, the following experimental protocols are recommended.

Logical Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound.

References

7-Hydroxy-4-methylcoumarin-3-acetic Acid: A Comprehensive Technical Guide for Researchers

An in-depth exploration of the synthesis, photophysical properties, and applications of the versatile blue fluorescent probe, 7-Hydroxy-4-methylcoumarin-3-acetic acid (HMCA), tailored for researchers, scientists, and drug development professionals.

This compound, also known as 4-Methylumbelliferone-3-acetic acid, is a notable fluorescent probe characterized by its blue emission, which is sensitive to both pH and its surrounding environment.[1][2] This property makes it a valuable tool in a variety of biological and chemical research applications, including the preparation of fluorescently labeled bioconjugates.[1][3] This guide provides a detailed overview of its core properties, experimental protocols for its synthesis and application, and a summary of its quantitative data to facilitate its effective use in the laboratory.

Core Photophysical and Chemical Properties

This compound exhibits distinct spectral characteristics that are fundamental to its function as a fluorescent probe. Its fluorescence is highly dependent on the protonation state of the 7-hydroxyl group, leading to changes in its excitation and emission spectra with varying pH. This pH sensitivity allows it to be used as a pH indicator in certain applications.[4]

Quantitative Data Summary

The photophysical properties of this compound and its derivatives are summarized in the tables below. These values are crucial for designing and interpreting fluorescence-based experiments.

| Property | Value | Conditions |

| Excitation Wavelength (λex) | 360 nm | In DMSO |

| Emission Wavelength (λem) | 450 nm | In DMSO |

| Molar Extinction Coefficient (ε) | Data not available | |

| Quantum Yield (Φ) | 0.25 - 0.32 | For 3-substituted 7-hydroxycoumarins in PBS (pH 7.4) |

| Fluorescence Lifetime (τ) | 4.2 ns | For a 3-substituted 7-hydroxycoumarin in PBS (pH 7.4) |

Synthesis and Bioconjugation

The synthesis of the core 7-hydroxy-4-methylcoumarin structure is commonly achieved through the Pechmann condensation reaction.[2][6] This involves the acid-catalyzed reaction of resorcinol (B1680541) with a β-ketoester, such as ethyl acetoacetate (B1235776).[2] While a specific, detailed protocol for the direct synthesis of this compound is not widely documented in readily available literature, a plausible synthetic route involves the Knoevenagel condensation of 8-formyl-7-hydroxy-4-methylcoumarin with a suitable active methylene (B1212753) compound.

For bioconjugation, the succinimidyl ester (SE) derivative of this compound is widely used.[3][7][8] This amine-reactive compound readily couples with primary amines on proteins, peptides, and other biomolecules to form stable amide bonds, thereby attaching the fluorescent label.

Caption: Synthetic and bioconjugation workflow for HMCA.

Experimental Protocols

Synthesis of 7-Hydroxy-4-methylcoumarin (Pechmann Condensation)

This protocol describes a general method for the synthesis of the core coumarin (B35378) structure.

Materials:

-

Resorcinol

-

Ethyl acetoacetate

-

Concentrated sulfuric acid

-

Ice

Procedure:

-

In a fume hood, slowly add 10 g of resorcinol to 20 mL of concentrated sulfuric acid in a flask, keeping the temperature below 10°C with an ice bath.

-

Once the resorcinol has dissolved, slowly add 11 mL of ethyl acetoacetate dropwise while maintaining the low temperature and stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours.

-

Pour the reaction mixture slowly into 200 mL of ice-cold water with vigorous stirring. A precipitate will form.

-

Collect the precipitate by vacuum filtration and wash it with cold water.

-

Recrystallize the crude product from ethanol to obtain pure 7-hydroxy-4-methylcoumarin.

Protein Labeling with this compound, Succinimidyl Ester (HMCA-SE)

This protocol provides a general procedure for labeling proteins with the amine-reactive form of the probe.

Materials:

-

Protein to be labeled (in an amine-free buffer, e.g., 0.1 M sodium bicarbonate, pH 8.3)

-

This compound, succinimidyl ester (HMCA-SE)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Prepare Protein Solution: Dissolve the protein in 0.1 M sodium bicarbonate buffer at a concentration of 1-10 mg/mL.

-

Prepare Dye Stock Solution: Dissolve HMCA-SE in DMSO to a concentration of 10 mg/mL immediately before use.

-

Labeling Reaction: While gently vortexing the protein solution, add the HMCA-SE stock solution dropwise. The molar ratio of dye to protein typically ranges from 5:1 to 20:1.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS.

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~360 nm (for HMCA).

Caption: Workflow for protein labeling with HMCA-SE.

Applications as a Fluorescent Probe

The inherent fluorescence and environmental sensitivity of this compound make it a versatile tool for various applications in biological and chemical research.

pH Sensing

Due to the pH-dependent fluorescence of the 7-hydroxyl group, HMCA can be utilized as a fluorescent pH indicator. The equilibrium between the protonated (less fluorescent) and deprotonated (more fluorescent) forms shifts with pH, leading to a change in fluorescence intensity. This allows for the ratiometric or intensity-based measurement of pH in different environments.

Enzyme Activity Assays

Derivatives of 7-hydroxy-4-methylcoumarin are widely used in enzyme assays. For instance, the acetic acid moiety can be modified to create substrates for various enzymes. Enzymatic cleavage of the substrate releases the highly fluorescent 7-hydroxy-4-methylcoumarin, leading to an increase in fluorescence that can be monitored to determine enzyme activity.

Caption: Principle of an enzyme activity assay using an HMCA-based substrate.

Bioimaging

The blue fluorescence of HMCA makes it suitable for use in fluorescence microscopy and other bioimaging applications. Its succinimidyl ester derivative allows for the labeling of specific proteins or cellular structures, enabling their visualization within cells. While specific protocols for cellular imaging with this compound are not extensively detailed, general protocols for using fluorescent probes for cellular imaging can be adapted. This typically involves incubating cells with the probe, followed by washing steps to remove unbound probe, and then imaging using a fluorescence microscope with appropriate filter sets for blue fluorescence (e.g., excitation around 360 nm and emission around 450 nm).[9]

While this guide provides a comprehensive overview of this compound, it is important to note that the specific experimental conditions for its use should be optimized for each particular application and experimental setup.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]

- 3. This compound, succinimidyl ester - 25 mg [anaspec.com]

- 4. benchchem.com [benchchem.com]

- 5. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. This compound, SE | Protein Forest [proteinforest.com]

- 8. This compound, succinimidyl ester | AAT Bioquest [aatbio.com]

- 9. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Fluorescence Mechanism of 7-Hydroxy-4-methylcoumarin-3-acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxy-4-methylcoumarin-3-acetic acid (7-HCCA) and its derivatives are a significant class of fluorescent molecules widely utilized in biomedical research, diagnostics, and drug development.[1][2][3] Their prominence stems from a unique combination of photophysical properties, including strong, environment-sensitive fluorescence.[1][2][3] This guide provides a comprehensive exploration of the core mechanisms governing the fluorescence of 7-HCCA, focusing on the critical role of Excited-State Proton Transfer (ESPT). Detailed experimental protocols, quantitative photophysical data, and visual diagrams of key processes are presented to equip researchers with the foundational knowledge required to effectively utilize and engineer these powerful fluorophores.

Core Fluorescence Mechanism: Excited-State Proton Transfer (ESPT)

The fluorescence characteristics of 7-hydroxycoumarin derivatives, including 7-HCCA, are intrinsically linked to molecular transformations that happen in the electronically excited state. The process begins when the molecule absorbs a photon, transitioning from its ground state (S₀) to an excited singlet state (S₁). In this high-energy state, the molecule's electronic distribution is significantly altered, causing a substantial increase in the acidity of the 7-hydroxyl group.

This photo-induced acidity drives a phenomenon known as Excited-State Proton Transfer (ESPT). Depending on the surrounding environment, particularly solvent polarity and pH, the excited molecule can exist in several forms, each with a distinct fluorescence emission profile:

-

Neutral Enol Form (N*): In non-polar, aprotic solvents, the excited molecule typically remains in its neutral form. This species emits fluorescence in the near-UV to blue region of the spectrum.

-

Anionic Form (A*): In aqueous solutions at or above neutral pH, the excited 7-hydroxycoumarin can deprotonate to form an anionic species. This form exhibits a significant red-shift in its fluorescence emission, typically in the blue-green to green region.[4]

-

Tautomeric Keto Form (T*): In the presence of proton-accepting solvents or through intramolecular hydrogen bonding, an excited-state intramolecular proton transfer (ESIPT) can occur. This process involves the transfer of the hydroxyl proton to the carbonyl oxygen of the coumarin (B35378) ring, forming an excited keto tautomer. This tautomer also displays a large Stokes shift, with emission often observed in the green-yellow region.[5]

The dynamic interplay between these excited-state species is highly sensitive to the local microenvironment, making 7-hydroxycoumarin derivatives excellent fluorescent probes for sensing changes in polarity, viscosity, and pH.[4]

Photophysical Properties

The photophysical properties of 7-HCCA are highly dependent on its substitution pattern and the solvent environment. The following table summarizes key quantitative data for 7-HCCA and related derivatives to facilitate comparison.

| Compound | Solvent/Medium | λex (nm) | λem (nm) | Quantum Yield (ΦF) | Reference |

| This compound | - | 344 | 454 | Not Specified | [6] |

| 7-Hydroxy-4-methylcoumarin (7H4MC) | Water/Methanol | 321 | ~400 | Not Specified | [7] |

| 7-Hydroxy-4-methylcoumarin (7H4MC) | Methanol | 337 | Cyan | Not Specified | [8] |

| 7-Amino-4-methylcoumarin (AMC) | Ethanol | 365 | 440 | Not Specified | [7] |

| 7-Amino-4-methylcoumarin (AMC) | DMSO | 351 | 430 | Not Specified | [7] |

Note: The lack of specific quantum yield and lifetime data for 7-HCCA in the public literature highlights an opportunity for further research. The provided values for related compounds illustrate general trends.

Experimental Protocols

A. Synthesis of 7-Hydroxy-4-methylcoumarin Derivatives (Pechmann Condensation)

The Pechmann condensation is a classic and widely used method for synthesizing 7-hydroxycoumarin derivatives.

Materials:

-

Resorcinol (B1680541) (or a substituted resorcinol)

-

A β-ketoester (e.g., ethyl acetoacetate (B1235776) for 4-methyl derivatives)

-

Acid catalyst (e.g., concentrated sulfuric acid, Amberlyst-15)

-

Ethanol (for recrystallization)

-

Ice

Procedure:

-

In a fume hood, slowly add the resorcinol to the chilled acid catalyst with stirring.

-

Add the β-ketoester dropwise to the mixture, ensuring the temperature is maintained below a specified threshold (e.g., 20°C).

-

After the addition is complete, allow the mixture to stir for a designated period to ensure the reaction proceeds to completion.

-

Pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified coumarin derivative.

B. Characterization of Photophysical Properties

1. UV-Visible Absorption Spectroscopy

-

Objective: To determine the wavelength(s) of maximum absorbance (λabs).

-

Protocol:

-

Prepare a dilute solution of the coumarin derivative in the solvent of interest (e.g., phosphate-buffered saline, ethanol).

-

Use a dual-beam UV-Vis spectrophotometer. Fill a cuvette with the pure solvent to serve as a blank.

-

Fill a matched cuvette with the sample solution.

-

Record the absorption spectrum over a relevant wavelength range (e.g., 250-500 nm).

-

The peak(s) in the spectrum correspond to the λabs values. Absorbance should typically be kept below 0.1 to avoid inner filter effects in subsequent fluorescence measurements.[9]

-

2. Steady-State Fluorescence Spectroscopy

-

Objective: To determine the excitation and emission maxima (λex, λem) and the relative fluorescence quantum yield (ΦF).

-

Protocol (Quantum Yield - Relative Method):

-

Select a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄).[10]

-

Prepare a series of dilutions for both the standard and the sample in the same solvent.

-

Measure the absorbance of each solution at the chosen excitation wavelength.

-

For each solution, record the fluorescence emission spectrum using a spectrofluorometer, keeping all instrument settings (e.g., excitation/emission slit widths) constant.

-

Integrate the area under the emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

-

The quantum yield of the sample (ΦS) is calculated using the following equation, where Grad is the gradient of the plot and n is the refractive index of the solvent.[9][10] ΦS = ΦR × (GradS / GradR) × (nS² / nR²)

-

3. Time-Resolved Fluorescence Spectroscopy

-

Objective: To measure the fluorescence lifetime (τF), the average time the molecule spends in the excited state.

-

Protocol (Time-Correlated Single Photon Counting - TCSPC):

-

TCSPC measures the time delay between a pulsed laser excitation and the detection of the first emitted photon.[11][12]

-

Excite a dilute sample solution with a high-repetition-rate pulsed laser at the sample's λabs.

-

Emitted photons are detected by a single-photon sensitive detector (e.g., a photomultiplier tube).

-

The TCSPC electronics measure the arrival time of each photon relative to the laser pulse.[13]

-

By collecting millions of these events, a histogram of photon arrival times is constructed, which represents the fluorescence decay curve.[14]

-

Analyze the decay profile by fitting it to one or more exponential decay functions to determine the fluorescence lifetime(s) of the excited-state species.

-

Applications in Research and Drug Development

The unique photophysical properties of 7-HCCA and its derivatives make them valuable tools in various stages of the drug discovery and development process. Their environmentally sensitive fluorescence allows for the development of "turn-on" or ratiometric probes for detecting specific enzymatic activities or binding events. A common application is in high-throughput screening (HTS) assays to identify inhibitors of enzymes such as kinases, phosphatases, and proteases. The pH sensitivity also enables their use as intracellular pH sensors.[4]

Conclusion

The fluorescence of this compound is governed by a fascinating interplay of excited-state dynamics, primarily the process of Excited-State Proton Transfer. This inherent sensitivity to the molecular environment has established these compounds as indispensable tools for researchers in chemistry, biology, and medicine. A thorough understanding of the fundamental mechanisms, coupled with robust experimental protocols, empowers scientists to design and implement innovative fluorescent probes and assays, thereby accelerating progress in areas ranging from fundamental biological research to high-throughput drug discovery.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, succinimidyl ester | AAT Bioquest [aatbio.com]

- 3. This compound *CAS 5852-10-8* | AAT Bioquest [aatbio.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. edinst.com [edinst.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. photon-force.com [photon-force.com]

- 12. becker-hickl.com [becker-hickl.com]

- 13. edinst.com [edinst.com]

- 14. Time Correlated Single Photon Counting – Ultrafast and Microspectroscopy Laboratories [uml.chemistry.unimelb.edu.au]

An In-Depth Technical Guide to 7-Hydroxy-4-methylcoumarin-3-acetic acid for Researchers and Drug Development Professionals

An Introduction to a Versatile Fluorophore and Bioactive Molecule

7-Hydroxy-4-methylcoumarin-3-acetic acid is a functionalized derivative of the coumarin (B35378) family, a class of benzopyrone compounds widely distributed in nature. This particular derivative has garnered significant attention within the scientific community due to its robust fluorescent properties and burgeoning evidence of its biological activities. Its utility spans from being a reliable fluorescent label for biomolecules to a modulator of key cellular signaling pathways, positioning it as a valuable tool in both fundamental research and preclinical drug development.

This technical guide provides a comprehensive overview of this compound, including its physicochemical characteristics, synthesis, and detailed experimental protocols for its application. It is intended to serve as a foundational resource for researchers, scientists, and professionals in the field of drug development.

Physicochemical and Fluorescent Properties

This compound is recognized for its strong, pH-dependent blue fluorescence.[1][2] These characteristics make it an excellent candidate for use as a fluorescent probe in various biological assays. The key physicochemical and spectral properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀O₅ | [3] |

| Molecular Weight | 234.20 g/mol | [3] |

| Melting Point | 263-267 °C | [4] |

| Excitation Maximum (λex) | ~344 nm | [3] |

| Emission Maximum (λem) | ~454 nm | [3] |

| Appearance | Off-white to pink solid | [3] |

| Solubility | Soluble in DMSO | [3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a modification of the Pechmann condensation, a classic method for synthesizing coumarins from a phenol (B47542) and a β-keto ester in the presence of an acid catalyst.[5] The general workflow for its synthesis is outlined below.

References

Pechmann condensation for 7-hydroxy-4-methylcoumarin synthesis.

An In-depth Technical Guide to the Pechmann Condensation for 7-Hydroxy-4-Methylcoumarin Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Pechmann condensation for the synthesis of 7-hydroxy-4-methylcoumarin, a vital scaffold in medicinal chemistry and a versatile fluorescent dye. The document details the underlying reaction mechanism, presents a comparative analysis of various catalytic systems, and offers detailed experimental protocols. Quantitative data on reaction parameters are systematically tabulated to facilitate optimization. Furthermore, key reaction pathways and experimental workflows are visualized using Graphviz diagrams to enhance understanding.

Introduction

The Pechmann condensation, first reported by Hans von Pechmann in 1883, is a widely employed method for the synthesis of coumarins. This reaction involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions. The synthesis of 7-hydroxy-4-methylcoumarin, a highly fluorescent compound, is a classic example of this reaction, utilizing resorcinol (B1680541) (a phenol) and ethyl acetoacetate (B1235776) (a β-ketoester).[1] The resulting coumarin (B35378) derivative serves as a crucial building block in the synthesis of pharmaceuticals and as a pH indicator and laser dye.[1]

The versatility of the Pechmann condensation lies in its straightforward approach using readily available starting materials to produce good yields of substituted coumarins.[2] While traditionally catalyzed by strong mineral acids like concentrated sulfuric acid, significant research has been directed towards the development of greener, heterogeneous catalysts to mitigate issues of corrosion, difficult work-up, and waste generation.[2]

Reaction Mechanism

The synthesis of 7-hydroxy-4-methylcoumarin via Pechmann condensation proceeds through a series of acid-catalyzed steps:

-

Transesterification: The initial step involves the reaction between the hydroxyl group of resorcinol and the carbonyl group of ethyl acetoacetate.

-

Intramolecular Hydroxyalkylation: The intermediate formed undergoes an intramolecular cyclization.

-

Dehydration: The final step is the elimination of a water molecule to form the stable benzopyrone ring of the coumarin.

The reaction is facilitated by the two meta-oriented hydroxyl groups of resorcinol, which enhance the reactivity of the aromatic ring.[1]

Catalytic Systems

A variety of acid catalysts have been employed for the Pechmann condensation, ranging from traditional liquid acids to modern solid acid catalysts. The choice of catalyst significantly influences the reaction rate, yield, and environmental footprint.

Homogeneous Catalysts

Concentrated sulfuric acid is the most common and traditional catalyst for this reaction, often yielding good results.[3][4] Other homogeneous catalysts include polyphosphoric acid (PPA), which can significantly reduce reaction times compared to sulfuric acid.[5]

Heterogeneous Catalysts

In a bid for more environmentally friendly and sustainable processes, several heterogeneous solid acid catalysts have been investigated. These catalysts offer advantages such as ease of separation from the reaction mixture, reusability, and reduced corrosion.[2] Notable examples include:

-

Amberlyst-15: An ion-exchange resin that has demonstrated high yields (up to 95%) under solvent-free conditions.[6][7][8] It can be recycled multiple times without a significant loss of activity.[6]

-

Zeolites and Sulfonic Acid Functionalized Silica: These materials have also been used as effective solid acid catalysts, particularly under microwave irradiation to accelerate the reaction.[9]

-

Inorganic Ion Exchangers: Amorphous metal (IV) phosphates and tungstates have been explored as solid acid catalysts under solvent-free conditions.[2]

Quantitative Data Presentation

The following tables summarize the quantitative data from various studies on the Pechmann condensation for the synthesis of 7-hydroxy-4-methylcoumarin, highlighting the effects of different catalysts and reaction conditions on the yield.

Table 1: Comparison of Catalysts and Reaction Conditions

| Catalyst | Reactants (Molar Ratio) | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Conc. H₂SO₄ | Resorcinol:Ethyl Acetoacetate (1:1.15) | <10 initially, then RT | 18 h | 88 | [4] |

| Conc. H₂SO₄ | Resorcinol:Ethyl Acetoacetate (1:1.1) | <10-20 | - | - | [1] |

| Amberlyst-15 | Resorcinol:Ethyl Acetoacetate (1:1.1) | 110 | - | up to 95 | [6][8] |

| Amberlyst-15 | Resorcinol:Ethyl Acetoacetate (1:1) | 100 | 20 min (Microwave) | 97 | [9] |

| Oxalic Acid | Resorcinol:Ethyl Acetoacetate | Reflux in Ethanol | - | - | [10] |

| SnCl₂·2H₂O | Resorcinol:Ethyl Acetoacetate (1:1) | - | 260 s (Microwave) | 55.25 | [11] |

Table 2: Effect of Temperature on Yield using Amberlyst-15 Catalyst[7][13]

| Temperature (°C) | Yield (%) |

| 20 | 20 |

| 110 | 95 |

| 150 | 55 |

Note: The decrease in yield above 110°C is likely due to the formation of side products and potential degradation of the catalyst.[6]

Experimental Protocols

This section provides detailed experimental methodologies for the synthesis of 7-hydroxy-4-methylcoumarin using both a traditional and a green catalytic approach.

Protocol 1: Synthesis using Concentrated Sulfuric Acid

This protocol is adapted from a conventional method and provides a high yield of the desired product.[4]

Reagents and Materials:

-

Resorcinol (C₆H₆O₂)

-

Ethyl acetoacetate (C₆H₁₀O₃)

-

Concentrated Sulfuric Acid (98% H₂SO₄)

-

Crushed Ice/Ice Water

-

Ethanol (for recrystallization)

-

Beakers, Flasks, Magnetic Stirrer, Ice Bath, Filtration apparatus

Procedure:

-

Place a 50 mL beaker or flask containing 15 mL of concentrated sulfuric acid in an ice-water bath and cool to below 10°C.[1]

-

In a separate flask, mix 3.7 g of resorcinol with 4.4 mL (4.5 g) of ethyl acetoacetate.[1]

-

Slowly add the resorcinol-ethyl acetoacetate mixture to the cold sulfuric acid with constant stirring, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature. Stir the mixture for 18 hours.[4]

-

Pour the reaction mixture into approximately 200 mL of crushed ice/ice water with stirring.

-

A pale yellow precipitate of 7-hydroxy-4-methylcoumarin will form.

-

Collect the crude product by vacuum filtration and wash it with cold water.

-

Purify the product by recrystallization from ethanol.

-

Dry the purified crystals and determine the final yield.

Protocol 2: Green Synthesis using Amberlyst-15

This protocol utilizes a recyclable solid acid catalyst under solvent-free conditions.[6]

Reagents and Materials:

-

Resorcinol (1 mmol)

-

Ethyl acetoacetate (1.1 mmol)

-

Amberlyst-15 (0.2 g, 10 mol%)

-

Oil bath, Round-bottom flask, Magnetic stirrer, Filtration apparatus

Procedure:

-

In a round-bottom flask, combine resorcinol (1 mmol), ethyl acetoacetate (1.1 mmol), and Amberlyst-15 (0.2 g).

-

Heat the reaction mixture in an oil bath at 110°C with continuous stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter to recover the heterogeneous catalyst.

-

The filtrate contains the product, which can be further purified if necessary. The catalyst can be washed, dried, and reused for subsequent reactions.[6]

Visualizations

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows described in this guide.

Caption: Mechanism of the Pechmann Condensation.

Caption: Workflow for H₂SO₄ Catalyzed Synthesis.

Caption: Workflow for Green Synthesis with Amberlyst-15.

Conclusion

The Pechmann condensation remains a cornerstone for the synthesis of 7-hydroxy-4-methylcoumarin and its derivatives. While traditional methods using strong mineral acids are effective, the development of heterogeneous, reusable catalysts like Amberlyst-15 offers a more sustainable and environmentally benign alternative. This guide provides the necessary technical details, comparative data, and procedural knowledge for researchers to select and optimize the most suitable synthetic route for their specific needs, fostering further innovation in the fields of medicinal chemistry and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 3. Synthesis of 7 hydroxy-4-methyl coumarin | PDF [slideshare.net]

- 4. jetir.org [jetir.org]

- 5. m.youtube.com [m.youtube.com]

- 6. scispace.com [scispace.com]

- 7. [PDF] Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sist.sathyabama.ac.in [sist.sathyabama.ac.in]

- 11. researchgate.net [researchgate.net]

4-Methylumbelliferone (HMCA): A Technical Guide for Researchers

DISCLAIMER: It is a common misconception that 4-Methylumbelliferone-3-acetic acid is a synonym for HMCA. This guide clarifies that HMCA refers to 4-Methylumbelliferone (B1674119) (also known as Hymecromone), a distinct chemical compound. 4-Methylumbelliferone-3-acetic acid is a derivative and will be addressed separately where data is available.

This technical guide provides an in-depth overview of 4-Methylumbelliferone (HMCA), a versatile fluorescent compound with significant applications in biomedical research and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its properties, synthesis, and experimental applications.

Core Concepts: Physicochemical and Fluorescent Properties

4-Methylumbelliferone, systematically named 7-hydroxy-4-methyl-2H-chromen-2-one, is a hydroxycoumarin.[1] It is also widely known by its trivial name Hymecromone.[1][2][3] HMCA is a crystalline solid that is soluble in methanol (B129727) and glacial acetic acid.[2][3]

HMCA is renowned for its fluorescent properties, which are highly dependent on pH. It is colorless at pH 7.0 and exhibits a blue fluorescence at a pH of 7.5 and above.[4][5] The fluorescence intensity reaches its maximum at a pH of 10 and remains stable for at least an hour.[5] This pH-dependent fluorescence makes it a valuable tool as a pH indicator in various experimental setups.[4]

Quantitative Data Summary

| Property | Value | References |

| Molecular Formula | C10H8O3 | [1][4] |

| Molecular Weight | 176.17 g/mol | [1] |

| CAS Number | 90-33-5 | [1][4] |

| Melting Point | 194-195 °C | [2][3][4] |

| pKa | 7.79 | [4] |

| Excitation Wavelength | 365 nm (in 0.15 M glycine (B1666218) buffer, pH 10.2), 380 nm (in water) | [5] |

| Emission Wavelength | 445 nm (in 0.15 M glycine buffer, pH 10.2), 454 nm (in water) | [5] |

| Solubility | Soluble in methanol (with heating), DMSO, and glacial acetic acid. Slightly soluble in ether or chloroform. Practically insoluble in water. | [4] |

Synthesis of 4-Methylumbelliferone (HMCA)

The primary method for synthesizing 4-Methylumbelliferone is the Pechmann condensation.[6][7][8][9] This reaction involves the condensation of resorcinol (B1680541) with ethyl acetoacetate (B1235776) in the presence of an acid catalyst.[6][9]

Experimental Protocol: Pechmann Condensation for HMCA Synthesis

Materials:

-

Resorcinol

-

Ethyl acetoacetate

-

Concentrated sulfuric acid (or a solid acid catalyst like Dowex 50WX4 for a greener synthesis)[7][8][9]

-

Ethanol

-

Hot water

Procedure:

-

In a suitable reaction vessel, combine resorcinol and ethyl acetoacetate.

-

Slowly add the acid catalyst while stirring. For a solvent-free approach, a solid acid catalyst can be used, and the mixture is heated.[7][8][9]

-

The reaction mixture is typically heated to promote condensation.

-

After the reaction is complete, the mixture is cooled.

-

The crude product is then purified. This often involves pouring the reaction mixture into cold water to precipitate the 4-Methylumbelliferone.

-

The precipitate is collected by filtration and washed with water.

-

Recrystallization from a suitable solvent, such as ethanol, is performed to obtain pure 4-Methylumbelliferone. The use of hot water in the final steps helps to hydrolyze any remaining starting materials and byproducts, aiding in purification.[10]

Logical Workflow for HMCA Synthesis:

Caption: Pechmann condensation workflow for the synthesis of 4-Methylumbelliferone (HMCA).

Applications in Research

HMCA and its derivatives are extensively used as fluorescent probes in various biological assays.[11][12][13] A key application is in enzyme activity assays, where cleavage of a substrate linked to 4-methylumbelliferone releases the fluorescent molecule, allowing for sensitive and continuous monitoring of enzyme kinetics.[14]

4-Methylumbelliferone as a Hyaluronic Acid Synthesis Inhibitor

A significant area of research involves the use of HMCA as an inhibitor of hyaluronic acid (HA) synthesis.[1][4] HA is a major component of the extracellular matrix and is implicated in various pathological processes, including inflammation, autoimmunity, and cancer.[4]

Signaling Pathway of HMCA-mediated HA Synthesis Inhibition:

HMCA is believed to inhibit HA synthesis through two primary mechanisms:

-

Depletion of UDP-glucuronic acid (UDP-GlcUA): HMCA acts as a substrate for UDP-glucuronosyltransferases (UGTs). The glucuronidation of HMCA consumes UDP-GlcUA, a crucial precursor for HA synthesis by hyaluronan synthases (HAS). This depletion of the substrate pool leads to reduced HA production.[4]

-

Downregulation of HAS gene expression: HMCA has been shown to reduce the mRNA expression of HAS enzymes (HAS1, HAS2, and HAS3).[4]

Caption: Mechanism of 4-Methylumbelliferone (HMCA) in inhibiting hyaluronic acid synthesis.

Experimental Protocol: Fluorometric Enzyme Assay Using a 4-Methylumbelliferone-based Substrate

This protocol provides a general framework for a continuous fluorometric assay using a substrate that releases 4-Methylumbelliferone upon enzymatic cleavage.

Materials:

-

Enzyme of interest

-

4-Methylumbelliferyl-conjugated substrate (e.g., 4-Methylumbelliferyl-β-D-glucuronide for β-glucuronidase)

-

Assay buffer (optimized for the specific enzyme)

-

Stop solution (e.g., a basic buffer like 0.1 M glycine-NaOH, pH 10.7, to maximize fluorescence)

-

Fluorometer or microplate reader with fluorescence capabilities (Excitation ~365 nm, Emission ~445 nm)

-

96-well black microplates

Procedure:

-

Prepare Reagents:

-

Dissolve the 4-methylumbelliferyl substrate in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Prepare serial dilutions of the enzyme and substrate in the assay buffer to determine optimal concentrations.

-

Prepare a standard curve of 4-Methylumbelliferone in the assay buffer with the stop solution.

-

-

Assay Setup:

-

To each well of the 96-well plate, add the assay buffer.

-

Add the substrate to each well.

-

Include control wells:

-

No enzyme (substrate only) to measure background fluorescence.

-

No substrate (enzyme only) to check for intrinsic enzyme fluorescence.

-

-

-

Initiate the Reaction:

-

Add the enzyme solution to the appropriate wells to start the reaction.

-

-

Incubation and Measurement:

-

Incubate the plate at the optimal temperature for the enzyme.

-

For a continuous assay, measure the fluorescence at regular time intervals.

-

For an endpoint assay, stop the reaction after a specific time by adding the stop solution. Then, measure the final fluorescence.

-

-

Data Analysis:

-

Subtract the background fluorescence from the sample readings.

-

Use the 4-Methylumbelliferone standard curve to convert fluorescence units into the concentration of the product formed.

-

Calculate the enzyme activity based on the rate of product formation.

-

Experimental Workflow for a Fluorometric Enzyme Assay:

Caption: Workflow for a fluorometric enzyme assay using a 4-Methylumbelliferone-based substrate.

Conclusion

4-Methylumbelliferone (HMCA) is a powerful tool in the researcher's arsenal, primarily due to its distinct pH-dependent fluorescence and its role as a hyaluronic acid synthesis inhibitor. Understanding its chemical properties, synthesis, and the nuances of its application in experimental protocols is crucial for its effective use in scientific investigation. This guide provides a foundational understanding for professionals engaged in drug discovery and biomedical research, enabling them to harness the full potential of this versatile molecule.

References

- 1. 4-Methylumbelliferone | C10H8O3 | CID 5280567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hymecromone [medbox.iiab.me]

- 3. Hymecromone - Wikipedia [en.wikipedia.org]

- 4. 4-Methylumbelliferone Treatment and Hyaluronan Inhibition as a Therapeutic Strategy in Inflammation, Autoimmunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Novel 4-Methylumbelliferone Amide Derivatives: Synthesis, Characterization and Pesticidal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. Solved Experiment XI: Green Synthesis of a Fluorescent | Chegg.com [chegg.com]

- 10. brainly.com [brainly.com]

- 11. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A 4-methylumbelliferone-based fluorescent probe for the sensitive detection of captopril - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The automated fluorescent assay of 4-methylumbelliferone - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A fluorogenic substrate for the continuous assaying of aryl sulfatases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the pH-Dependent Fluorescence of Coumarins

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the principles, mechanisms, and experimental considerations surrounding the pH-dependent fluorescence of coumarin (B35378) derivatives. Coumarins are a versatile class of benzopyrone compounds, many of which exhibit significant changes in their fluorescent properties in response to environmental pH. This sensitivity makes them invaluable tools as pH sensors, cellular probes, and components in drug delivery systems.

Core Principles of pH-Dependent Fluorescence in Coumarins

The fluorescence of coumarin derivatives is highly sensitive to their chemical structure and the surrounding environment. The primary mechanism behind their pH sensitivity often involves the protonation or deprotonation of substituent groups on the coumarin scaffold, which alters the electronic structure of the molecule.[1] This change directly impacts the processes of light absorption and fluorescence emission.

Two predominant mechanisms govern this behavior:

-

Excited-State Intramolecular Proton Transfer (ESIPT): In certain coumarins, particularly those with hydroxyl groups adjacent to a carbonyl group or other proton-accepting moiety, an intramolecular hydrogen bond facilitates the transfer of a proton in the excited state.[2][3][4] This process creates a transient tautomer with distinct fluorescence properties, often leading to a large Stokes shift and dual emission under specific conditions. The efficiency of ESIPT can be highly dependent on the pH of the medium, which influences the ground-state equilibrium between the protonated (enol) and deprotonated forms.[5]

-

Photoinduced Electron Transfer (PET): In this mechanism, a "fluorophore-spacer-receptor" design is common. The coumarin acts as the fluorophore, and a proton-sensitive receptor (like an amine or phenol (B47542) group) is attached via a spacer.[6][7] In one state (e.g., the deprotonated amine at high pH), the receptor has a lone pair of electrons that can be transferred to the excited fluorophore, quenching its fluorescence.[8][9] Upon protonation (at low pH), the electron-donating ability of the receptor is suppressed, the PET process is inhibited, and fluorescence is "turned on."[6]

The most common structural motif for pH sensing is the 7-hydroxycoumarin (umbelliferone) core. In acidic to neutral solutions, the hydroxyl group is protonated (phenol form), which typically fluoresces in the blue region. As the pH increases, the hydroxyl group deprotonates to form the phenolate (B1203915) anion.[1] This deprotonation increases electron density in the aromatic system, leading to a bathochromic (red) shift in both absorption and emission spectra, often resulting in green or yellow-green fluorescence.[1][10]

Quantitative Photophysical Data

The photophysical properties of coumarins are highly dependent on their substitution pattern and the pH of the medium. Electron-withdrawing or -donating groups can significantly alter the pKa of the ionizable group and the spectral properties of the different forms. The following tables summarize reported data for representative coumarin derivatives.

Table 1: pH-Dependent Properties of 7-Hydroxycoumarin Derivatives

| Compound | Ground State pKa | Form | λex (nm) | λem (nm) | Quantum Yield (ΦF) | Reference(s) |

|---|---|---|---|---|---|---|

| 7-Hydroxycoumarin | 7.1 - 7.8 | Phenol (Acidic) | ~325 | ~455 | - | [1] |

| (Umbelliferone) | Phenolate (Alkaline) | ~365 | ~450 | - | [1] | |

| 4-Methylumbelliferone | ~7.8 | Phenol (Acidic) | ~320 | ~385 | - | [11] |

| Phenolate (Alkaline) | ~360 | ~445 | - | [11] | ||

| 6,8-Difluoro-7-hydroxy- | ~4.9 | Phenol (Neutral) | ~360 | ~450 | High | [12] |

| 4-methylcoumarin (DiFMU) | | Phenolate (Alkaline) | ~380 | ~450 | High |[12] |

Note: '-' indicates data not specified in the cited sources. Spectral properties can vary with solvent and buffer composition.

Table 2: Properties of Other pH-Sensitive Coumarins

| Compound | Sensing Mechanism | pH Range | Emission Change | Key Feature | Reference(s) |

|---|---|---|---|---|---|

| 3-Aminocoumarin | PET (protonation of amino group) | Acidic | Fluorescence Quenching | Sensitive in acidic range | [13] |

| Coumarin-Pyrazolone Hybrids | ESIPT | Solvent Dependent | Green Fluorescence | Intramolecular H-bond facilitates ESIPT | [2][4] |

| Coumarin-based Polymer Probes | PET (protonation of piperazine) | 12.2 - 12.5 | Fluorescence Decrease | For highly alkaline measurements |[8] |

Experimental Protocols

Accurate measurement of pH-dependent fluorescence requires careful experimental design and execution.

3.1. Materials and Reagents

-

Coumarin Probe: High-purity grade (e.g., >98%).

-

Solvents: Spectroscopic grade methanol, ethanol, or DMSO for stock solutions. Ultrapure water for aqueous buffers.

-

Buffers: A universal buffer system (e.g., Britton-Robinson or a combination of phosphate, acetate, and borate (B1201080) buffers) is recommended to cover a wide pH range (e.g., pH 2-12). Ensure buffer components do not interfere with the coumarin's fluorescence.

-

pH Adjustment: 0.1 M HCl and 0.1 M NaOH solutions for fine pH tuning.

-

Instrumentation: Calibrated pH meter, analytical balance, spectrofluorometer with temperature control.

3.2. Detailed Methodology

-

Stock Solution Preparation:

-

Accurately weigh the coumarin probe and dissolve it in a minimal amount of an appropriate organic solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 1-10 mM).

-

Store the stock solution protected from light, typically at 4°C or -20°C.

-

-

Buffer and Sample Preparation:

-

Prepare a series of buffer solutions covering the desired pH range. For a typical titration, prepare buffers in 0.5 or 1.0 pH unit increments.

-

For each measurement, pipette a small volume of the coumarin stock solution into a cuvette containing the buffer of a specific pH. The final concentration of the probe should be low (e.g., 1-10 µM) to avoid aggregation-caused quenching.[13] The final concentration of the organic solvent from the stock solution should be minimal (e.g., <1%) to avoid influencing the aqueous buffer properties.

-

Gently mix and allow the sample to equilibrate at a constant temperature.

-

Measure the final pH of the solution in the cuvette directly.

-

-

Spectrofluorometric Measurement:

-

Turn on the spectrofluorometer and allow the lamp to stabilize.[13]

-

Set the instrument to a constant temperature (e.g., 25°C).

-

For each pH sample, first record an excitation spectrum by setting the emission wavelength at the expected maximum and scanning the excitation wavelengths. This determines the optimal excitation wavelength (λex) at that pH.

-

Next, set the excitation to the determined λex and record the emission spectrum.

-

Record the fluorescence intensity at the emission maximum (λem).

-

Measure a blank sample (buffer without the probe) for each pH value to subtract any background signal.[13]

-

-

Data Analysis:

-

Plot the fluorescence intensity at λem versus the measured pH.

-

The resulting titration curve will typically be sigmoidal. The pKa value can be determined from this curve, representing the pH at which the fluorescence intensity is halfway between the minimum and maximum. This can be calculated by fitting the data to the Henderson-Hasselbalch equation or a suitable sigmoidal function.

-

Troubleshooting and Considerations

-

Solubility: Some coumarin derivatives may have poor solubility in aqueous buffers. Using a co-solvent or selecting a more soluble derivative may be necessary. Visually inspect samples for precipitation.[1]

-

Photostability: Expose samples to the excitation light for the minimum time necessary to avoid photobleaching, which can lead to inaccurate intensity readings.

-

Temperature: Fluorescence is temperature-dependent. Maintain a constant temperature for all measurements to ensure consistency.[1]

-

Inner Filter Effects: At high concentrations, the absorbance of the sample can attenuate the excitation and/or emission light, leading to non-linear fluorescence intensity. Keep probe concentrations in a range where absorbance at λex is low (typically < 0.1).

References

- 1. benchchem.com [benchchem.com]

- 2. Polarized Helical Coumarins: [1,5] Sigmatropic Rearrangement and Excited-State Intramolecular Proton Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TD-DFT study of the excited state intramolecular proton transfer (ESIPT) mechanism and photophysical properties in coumarin–benzothiazole derivatives: substitution and solvent effects - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Excited State Proton Transfers in Hybrid Compound Based on Indoline Spiropyran of the Coumarin Type and Azomethinocoumarin in the Presence of Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS01097B [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

- 10. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Coumarins, Pyrenes and Other Ultraviolet Light–Excitable Fluorophores—Section 1.7 | Thermo Fisher Scientific - TW [thermofisher.com]

- 13. benchchem.com [benchchem.com]

Stability and Storage of 7-Hydroxy-4-methylcoumarin-3-acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 7-Hydroxy-4-methylcoumarin-3-acetic acid. Due to the limited availability of stability data for this specific molecule, this guide synthesizes information from studies on closely related coumarin (B35378) derivatives to provide a robust framework for its handling, storage, and stability assessment.

Overview of Stability Profile

This compound, as a coumarin derivative, is susceptible to degradation primarily through two pathways: hydrolysis and photodegradation. The stability of this compound is significantly influenced by factors such as pH, light exposure, and temperature.

Key Stability Considerations:

-

Hydrolysis: The lactone ring of the coumarin core is prone to hydrolysis, a reaction that is notably accelerated under basic pH conditions. This leads to the opening of the ring and loss of the compound's characteristic properties.

-

Photodegradation: Coumarin and its derivatives are known to be sensitive to light, particularly in the UV spectrum. Exposure to light can lead to photochemical reactions, resulting in the degradation of the compound.

-

Thermal Stress: While generally more stable to thermal stress compared to hydrolytic and photolytic degradation, prolonged exposure to high temperatures can lead to decomposition.

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity and purity of this compound. The following conditions are recommended based on supplier data sheets and general knowledge of coumarin stability.

| Form | Storage Temperature | Duration | Container and Environment |

| Solid (Powder) | -20°C | 3 years | Tightly sealed, light-resistant container in a dry, dark place. |

| In Solvent | -80°C | 6 months | Aliquoted in a suitable solvent in tightly sealed, light-resistant vials. Avoid repeated freeze-thaw cycles. |

| -20°C | 1 month | Aliquoted in a suitable solvent in tightly sealed, light-resistant vials. Avoid repeated freeze-thaw cycles. | |

| Working Solutions | 2-8°C (Refrigerated) | Short-term | Protected from light. Prepare fresh as needed. |

Degradation Pathways

The primary degradation pathways for the coumarin ring system involve hydrolysis of the lactone ring.

An In-depth Technical Guide to the Safety and Handling of 7-Hydroxy-4-methylcoumarin-3-acetic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information, handling procedures, and relevant biological data for 7-Hydroxy-4-methylcoumarin-3-acetic acid. The following sections detail the toxicological profile, safe handling and storage protocols, and experimental procedures for its synthesis and potential biological applications.

Safety and Toxicological Profile

This compound is a coumarin (B35378) derivative that requires careful handling in a laboratory setting. While specific toxicological data for this exact compound is limited, data for the closely related compound 7-Hydroxy-4-methylcoumarin provides valuable insight into its potential hazards.

Hazard Identification

The compound is classified as follows according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS):

-

Skin Irritation: Category 2

-

Eye Irritation: Category 2

-

Specific target organ toxicity — single exposure (Respiratory tract irritation): Category 3

Signal Word: Warning

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P332+P313: If skin irritation occurs: Get medical advice/attention.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

Toxicological Data

| Route of Administration | Species | LD50 Value |

| Oral | Mouse | 2850 mg/kg |

| Oral | Rat | 3850 mg/kg |

This data is for a related compound and should be used as a guideline for assessing potential toxicity.

First Aid Measures

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.

-

In case of skin contact: Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.

-

If inhaled: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

-

If swallowed: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.

Handling and Storage

Proper handling and storage procedures are crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound.

-

Handling:

-

Wash thoroughly after handling.

-

Use with adequate ventilation.

-

Avoid contact with eyes, skin, and clothing.

-

Keep container tightly closed.

-

Avoid ingestion and inhalation.

-

-

Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible substances.

-

Keep containers tightly closed.

-

Recommended storage temperature is -20°C for long-term stability.

-

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the well-established Pechmann condensation reaction for the synthesis of coumarin derivatives.

Materials:

-

Ethyl acetosuccinate (diethyl 2-acetylsuccinate)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ice

-

Ethanol

-

Standard laboratory glassware (beaker, flask, stirring apparatus)

Procedure:

-

In a flask equipped with a stirrer, dissolve resorcinol in a minimal amount of concentrated sulfuric acid, ensuring the temperature is maintained below 10°C using an ice bath.

-

Slowly add ethyl acetosuccinate dropwise to the solution while maintaining the low temperature and continuous stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to overnight.

-

Pour the reaction mixture onto crushed ice to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain purified this compound.

Workflow for Pechmann Condensation:

Caption: Workflow for the synthesis of this compound.

Biological Assay: Root Growth Inhibition

This protocol outlines a general procedure to assess the effect of this compound on plant root growth.

Materials:

-

Seeds of a model plant (e.g., Arabidopsis thaliana, lettuce)

-

Petri dishes with sterile growth medium (e.g., Murashige and Skoog medium)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Growth chamber with controlled light and temperature

Procedure:

-

Prepare a series of petri dishes with growth medium containing different concentrations of this compound (e.g., 0 µM, 10 µM, 50 µM, 100 µM). Ensure the final solvent concentration is consistent across all plates, including the control.

-

Sterilize and sow the plant seeds on the surface of the agar (B569324) plates.

-

Seal the petri dishes and place them in a growth chamber under controlled conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).

-

After a set period of growth (e.g., 7-10 days), carefully remove the seedlings from the agar.

-

Measure the primary root length of the seedlings for each concentration.

-

Analyze the data to determine the effect of the compound on root growth, often by calculating the IC₅₀ value (the concentration that inhibits root growth by 50%).

Experimental Workflow for Root Growth Inhibition Assay:

Caption: Workflow for assessing root growth inhibition.

Potential Signaling Pathway Involvement

Studies on related coumarin compounds suggest potential involvement in anti-cancer signaling pathways. One such pathway is the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. Some coumarins have been shown to inhibit this pathway, leading to apoptosis (programmed cell death).

Proposed Signaling Pathway of a Related Coumarin in Cancer Cells:

Caption: Proposed inhibition of the PI3K/Akt pathway by a 7-hydroxycoumarin derivative.

Methodological & Application

Application Notes and Protocols for Labeling Peptides with 7-Hydroxy-4-methylcoumarin-3-acetic acid Succinimidyl Ester